Levodopa isopropyl ester
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
propan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-7(2)17-12(16)9(13)5-8-3-4-10(14)11(15)6-8/h3-4,6-7,9,14-15H,5,13H2,1-2H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALMBBJHULTYQU-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CC1=CC(=C(C=C1)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149207 | |
| Record name | Levodopa isopropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110301-07-0 | |
| Record name | Levodopa isopropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110301070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levodopa isopropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
Application Notes & Protocols: Levodopa Isopropyl Ester in Animal Models of Parkinson's Disease
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Levodopa Delivery in Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the substantia nigra region of the brain.[1][2] The resulting dopamine deficiency leads to the hallmark motor symptoms of PD, including tremors, rigidity, bradykinesia, and postural instability. Levodopa (L-DOPA), the metabolic precursor to dopamine, has been the gold standard for treating PD for decades.[3] Unlike dopamine, L-DOPA can cross the blood-brain barrier (BBB) and be converted into dopamine in the brain, thereby replenishing depleted dopamine levels and alleviating motor symptoms.[1][3][4][5]
However, conventional oral L-DOPA therapy is fraught with challenges. A significant portion of orally administered L-DOPA is metabolized in the periphery before it can reach the brain, leading to low bioavailability and the need for high doses.[6][7][8] This peripheral metabolism can also cause undesirable side effects such as nausea and vomiting.[5][8] Furthermore, the pulsatile stimulation of dopamine receptors resulting from intermittent oral dosing is thought to contribute to the development of long-term motor complications, including "on-off" fluctuations and dyskinesias (involuntary movements).[7][9][10]
To overcome these limitations, researchers have focused on developing L-DOPA prodrugs, which are modified versions of the drug designed to improve its pharmacokinetic profile and enhance its delivery to the brain.[9][11] One such promising prodrug is Levodopa isopropyl ester (L-DOPA-IPE).
This compound: A Prodrug Strategy for Enhanced Brain Delivery
L-DOPA-IPE is an ester derivative of Levodopa. The addition of the isopropyl ester group increases the lipophilicity of the L-DOPA molecule. This enhanced lipophilicity is hypothesized to facilitate its passage across the BBB, a critical hurdle for many neurotherapeutics. Once inside the brain, esterases are expected to cleave the isopropyl ester group, releasing the parent L-DOPA molecule, which can then be converted to dopamine by aromatic L-amino acid decarboxylase (AADC).
The rationale behind using L-DOPA-IPE in preclinical animal models of Parkinson's disease is multifaceted:
-
Improved Pharmacokinetics: The esterification of L-DOPA can alter its absorption, distribution, metabolism, and excretion (ADME) properties.[9] This may lead to a more sustained and predictable release of L-DOPA in the brain, potentially reducing the motor fluctuations associated with standard L-DOPA therapy.[12]
-
Enhanced Bioavailability: By protecting the L-DOPA molecule from peripheral degradation, the prodrug approach aims to increase the amount of active drug that reaches the central nervous system.[9][11]
-
Reduced Peripheral Side Effects: By minimizing the conversion of L-DOPA to dopamine in the periphery, L-DOPA-IPE has the potential to reduce the incidence and severity of gastrointestinal and cardiovascular side effects.[8]
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of action of this compound.
Animal Models of Parkinson's Disease for Evaluating L-DOPA-IPE
To assess the efficacy and safety of L-DOPA-IPE, it is crucial to utilize well-characterized animal models that mimic the key pathological and behavioral features of Parkinson's disease. The most commonly used models involve the administration of neurotoxins that selectively destroy dopaminergic neurons.
The MPTP Model (Mice and Non-Human Primates)
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent and selective destroyer of dopaminergic neurons in the substantia nigra. MPTP is metabolized to its active toxic metabolite, MPP+, which is then taken up by dopamine transporters into dopaminergic neurons, where it inhibits mitochondrial respiration and leads to cell death.
Advantages of the MPTP model:
-
Reproduces the specific loss of nigrostriatal dopamine neurons seen in PD.
-
The behavioral deficits, such as akinesia and rigidity, are responsive to L-DOPA treatment.
The 6-OHDA Model (Rats and Mice)
6-hydroxydopamine (6-OHDA) is another neurotoxin that is selectively taken up by catecholaminergic neurons, including dopaminergic neurons. Unlike MPTP, 6-OHDA does not cross the BBB and therefore must be injected directly into the brain, typically into the substantia nigra, medial forebrain bundle, or the striatum.
Advantages of the 6-OHDA model:
-
Produces a unilateral lesion, allowing for the use of rotational behavior as a quantifiable measure of motor asymmetry and drug efficacy.
-
The extent of the lesion can be controlled by the concentration and location of the 6-OHDA injection.
Experimental Protocols for Evaluating this compound
The following protocols provide a framework for the preclinical evaluation of L-DOPA-IPE in rodent models of Parkinson's disease.
Protocol 1: Induction of Parkinsonism using the 6-OHDA Unilateral Lesion Model in Rats
Objective: To create a reliable and consistent unilateral lesion of the nigrostriatal dopamine pathway.
Materials:
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid (0.02% in saline)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Male Sprague-Dawley or Wistar rats (250-300 g)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Ensure the skull is level.
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Drill a small burr hole over the target injection site (e.g., medial forebrain bundle).
-
6-OHDA Preparation: Dissolve 6-OHDA in cold 0.02% ascorbic acid-saline to the desired concentration (e.g., 8 µg in 4 µL). Protect the solution from light.
-
Stereotaxic Injection: Slowly infuse the 6-OHDA solution into the target site over several minutes. Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Post-operative Care: Suture the incision and provide post-operative analgesia and care as per institutional guidelines. Allow the animals to recover for at least 2-3 weeks before behavioral testing.
Protocol 2: Assessment of Rotational Behavior
Objective: To quantify the motor asymmetry induced by the unilateral 6-OHDA lesion and to assess the effect of L-DOPA-IPE on this behavior.
Materials:
-
Rotometer (automated rotational behavior monitoring system)
-
Apomorphine or amphetamine
-
L-DOPA-IPE and vehicle control
Procedure:
-
Baseline Assessment: Two to three weeks post-surgery, assess the rotational asymmetry by administering a dopamine agonist like apomorphine (induces contralateral rotations) or amphetamine (induces ipsilateral rotations). Place the rat in the rotometer and record the number of full 360° turns in both directions for 60-90 minutes. A significant number of net rotations (e.g., >5-7 full turns/minute) confirms a successful lesion.
-
Drug Administration: On subsequent test days, administer L-DOPA-IPE or vehicle to the lesioned rats.
-
Rotational Behavior Recording: Immediately after drug administration, place the animals in the rotometers and record rotational behavior for a predetermined period (e.g., 2-3 hours) to assess the onset, duration, and magnitude of the motor response.
Experimental Workflow for Preclinical Evaluation of L-DOPA-IPE
Caption: A comprehensive workflow for the preclinical evaluation of L-DOPA-IPE.
Protocol 3: Forelimb Use Asymmetry (Cylinder Test)
Objective: To assess the degree of forelimb akinesia and the therapeutic effect of L-DOPA-IPE on spontaneous motor behavior.
Materials:
-
Transparent cylinder (20 cm diameter, 30 cm high)
-
Video recording equipment
Procedure:
-
Habituation: Place the rat in the cylinder for a few minutes to acclimate.
-
Testing: Place the rat in the cylinder and video record its exploratory behavior for 5 minutes.
-
Analysis: Score the number of times the rat rears up and touches the wall of the cylinder with its left paw, right paw, or both paws simultaneously. Calculate the percentage of contralateral (impaired) forelimb use.
-
Drug Evaluation: Compare the percentage of contralateral forelimb use before and after treatment with L-DOPA-IPE.
Data Presentation and Interpretation
The quantitative data obtained from these experiments should be summarized in a clear and concise manner to facilitate comparison between treatment groups.
Table 1: Comparison of Pharmacokinetic Parameters
| Parameter | Standard Levodopa | This compound |
| Tmax (Time to Peak Concentration) | Shorter[13] | Potentially Longer |
| Cmax (Peak Concentration) | Higher variability[14] | Potentially Lower variability |
| AUC (Area Under the Curve) | Lower[13] | Potentially Higher |
| Half-life (t½) | Shorter[7] | Potentially Longer |
| Bioavailability | Low[6][7] | Potentially Higher |
Note: The values in this table are hypothetical and would need to be determined experimentally.
Table 2: Behavioral Outcomes in a 6-OHDA Rat Model
| Treatment Group | Apomorphine-Induced Rotations (net turns/min) | Contralateral Forelimb Use (Cylinder Test %) |
| Sham Control | < 1 | ~50% |
| 6-OHDA + Vehicle | 10 ± 2 | 15 ± 5% |
| 6-OHDA + Levodopa (e.g., 25 mg/kg) | 2 ± 1 | 35 ± 7% |
| 6-OHDA + L-DOPA-IPE (e.g., 25 mg/kg) | To be determined | To be determined |
Note: The values in this table are representative and would need to be determined experimentally.
Conclusion and Future Directions
This compound represents a promising prodrug strategy to improve the treatment of Parkinson's disease. By enhancing the delivery of L-DOPA to the brain and providing more stable plasma concentrations, L-DOPA-IPE has the potential to improve motor symptom control and reduce the long-term complications associated with conventional L-DOPA therapy. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of L-DOPA-IPE and other novel L-DOPA prodrugs in animal models of Parkinson's disease.
Future studies should focus on long-term chronic dosing regimens to assess the potential of L-DOPA-IPE to delay or prevent the onset of L-DOPA-induced dyskinesias, a significant challenge in the management of advanced Parkinson's disease.[15]
References
- Dopamine and Levodopa Prodrugs for the Treatment of Parkinson's Disease - PMC. (n.d.).
- Improvements to levodopa-based treatments for Parkinson's disease - VJNeurology. (n.d.).
- Particulate levodopa nose-to-brain delivery targets dopamine to the brain with no plasma exposure - PubMed. (2022, April 25).
- Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed. (n.d.).
- Levodopa in Parkinson's Disease: Current Status and Future Developments - PMC. (n.d.).
- Particulate levodopa nose-to-brain delivery targets dopamine to the brain with no plasma exposure | Request PDF - ResearchGate. (2025, December 6).
- Carbidopa/Levodopa Formulations & Parkinson's Disease | APDA. (2024, October 8).
- Molecular Mechanisms and Therapeutic Strategies for Levodopa-Induced Dyskinesia in Parkinson's Disease: A Perspective Through Preclinical and Clinical Evidence - PubMed Central. (n.d.).
- Dopamine and Levodopa Prodrugs for the Treatment of Parkinson's Disease. (2025, October 16).
- The Design and Evaluation of an l-Dopa–Lazabemide Prodrug for the Treatment of Parkinson's Disease - MDPI. (n.d.).
- Levodopa methyl ester treatment of Parkinson's disease - Neurology. (n.d.).
- The pharmacokinetics of continuous subcutaneous levodopa/carbidopa infusion: Findings from the ND0612 clinical development program - Frontiers. (2022, November 9).
- Parkinson's treatment: Levodopa infusion more effective than pills - Medical News Today. (2024, March 22).
- L-Dopa prodrugs: an overview of trends for improving Parkinson's disease treatment. (n.d.).
- Nanocarriers-Assisted Nose-to-Brain Delivery of Levodopa: Current Progress and Prospects. (n.d.).
- Comparison of pharmacokinetic profile of levodopa throughout the day between levodopa/carbidopa/entacapone and levodopa/carbidopa when administered four or five times daily - PubMed. (n.d.).
- 2-Minute Neuroscience: L-DOPA - YouTube. (2020, March 11).
- Levodopa & Carbidopa for Parkinson's: The Good, the Bad, the Truth. (n.d.).
- Levodopa pharmacokinetics in patients with Parkinson's disease and symptom fluctuation: A phase I, open-label, random. (2022, June 8).
- [Molecular mechanisms of levodopa action in animal models of Parkinson's disease]. (n.d.).
- New Levodopa Delivery Methods for Parkinson's - YouTube. (2025, May 23).
- L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - ResearchGate. (2025, August 6).
- Levodopa in the treatment of Parkinson's disease: current status and new developments. (n.d.).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. [Molecular mechanisms of levodopa action in animal models of Parkinson's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nanocarriers-Assisted Nose-to-Brain Delivery of Levodopa: Current Progress and Prospects [mdpi.com]
- 5. theparkinsonsplan.com [theparkinsonsplan.com]
- 6. Particulate levodopa nose-to-brain delivery targets dopamine to the brain with no plasma exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levodopa in Parkinson’s Disease: Current Status and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-Dopa prodrugs: an overview of trends for improving Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine and Levodopa Prodrugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Levodopa in the treatment of Parkinson's disease: current status and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of pharmacokinetic profile of levodopa throughout the day between levodopa/carbidopa/entacapone and levodopa/carbidopa when administered four or five times daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Mechanisms and Therapeutic Strategies for Levodopa-Induced Dyskinesia in Parkinson’s Disease: A Perspective Through Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Transdermal Delivery of Levodopa Esters
Introduction: The Clinical Imperative for Continuous Levodopa Delivery
Levodopa (L-DOPA) remains the gold standard for treating the motor symptoms of Parkinson's disease (PD). However, its oral administration is fraught with challenges. The drug's short plasma half-life (60-90 minutes) and erratic gastrointestinal absorption lead to fluctuating plasma concentrations. These peaks and troughs are directly linked to the development of debilitating motor complications, including "wearing-off" phenomena and dyskinesia, which significantly impair patient quality of life.
Transdermal drug delivery offers a compelling alternative, promising to bypass first-pass metabolism and provide steady, continuous drug administration. This approach could maintain Levodopa concentrations within the therapeutic window, potentially reducing motor fluctuations and improving treatment efficacy. However, the physicochemical properties of Levodopa itself make it a poor candidate for passive transdermal diffusion. This document provides a comprehensive guide to overcoming this barrier through the use of Levodopa ester prodrugs and details the necessary protocols for their evaluation.
The Prodrug Solution: Designing Levodopa Esters for Enhanced Skin Permeation
The primary obstacle to Levodopa's transdermal delivery is its high hydrophilicity and zwitterionic nature at physiological pH, which severely limits its ability to partition into and diffuse across the lipid-rich stratum corneum, the skin's primary barrier.
The most effective strategy to overcome this is the prodrug approach: temporarily modifying the Levodopa molecule to enhance its lipophilicity. This is achieved by esterifying the carboxylic acid group. This chemical modification neutralizes the negative charge and increases the overall lipid solubility of the molecule, thereby improving its partition coefficient (Log P). Once the ester prodrug crosses the stratum corneum and reaches the viable epidermis, endogenous enzymes, such as esterases, hydrolyze the ester bond, regenerating the parent Levodopa, which can then be absorbed into the systemic circulation.
Caption: Conversion of hydrophilic Levodopa to a lipophilic ester prodrug for skin permeation and subsequent enzymatic regeneration.
A comparison of physicochemical properties is summarized below:
| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility | Log P (Octanol/Water) | Skin Permeability |
| Levodopa | 197.19 | High | ~ -2.2 | Very Low |
| Levodopa Methyl Ester | 211.22 | Moderate | ~ -1.0 | Moderate |
| Levodopa Ethyl Ester | 225.25 | Low | ~ -0.5 | High |
| Levodopa Butyl Ester | 253.30 | Very Low | ~ +0.7 | Very High |
Note: Log P values are estimates and can vary based on experimental conditions.
Protocol 1: In Vitro Skin Permeation Assessment using Franz Diffusion Cells
This protocol details the use of vertical Franz diffusion cells to quantify the permeation of Levodopa esters across an excised skin membrane. This in vitro model is the industry standard for screening and optimizing transdermal formulations.
Workflow Overview
Caption: Standard experimental workflow for in vitro skin permeation studies using Franz diffusion cells.
Materials & Reagents
-
Vertical Franz diffusion cells (with appropriate orifice diameter, e.g., 9 mm)
-
Excised skin membrane (human cadaver, porcine, or rodent skin)
-
Receptor fluid: Phosphate Buffered Saline (PBS), pH 7.4, with a solubility enhancer if needed (e.g., 20-40% PEG 400), degassed.
-
Levodopa ester formulation (e.g., solution, gel, or patch)
-
Hamilton syringes for sampling
-
HPLC system for analysis (See Protocol 2)
Step-by-Step Methodology
-
Skin Membrane Preparation:
-
Thaw frozen full-thickness skin at room temperature.
-
Carefully remove subcutaneous fat and connective tissue using a scalpel.
-
Cut the skin into sections large enough to fit between the donor and receptor chambers of the Franz cell.
-
(Optional but recommended) For separating epidermis, submerge skin in 60°C water for 60 seconds and gently peel the epidermal layer off.
-
-
Franz Cell Assembly:
-
Mount the prepared skin membrane onto the receptor chamber, ensuring the stratum corneum side faces the donor chamber.
-
Clamp the donor and receptor chambers together securely. Use a small amount of high-vacuum grease to ensure a leak-proof seal.
-
Fill the receptor chamber with pre-warmed (32°C or 37°C), degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin. The volume is typically 5-12 mL depending on the cell size.
-
Place a small magnetic stir bar in the receptor chamber and place the assembled cell in a circulating water bath set to maintain a skin surface temperature of 32°C.
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Formulation Application:
-
Apply a precise amount of the Levodopa ester formulation onto the skin surface in the donor chamber. For liquids/gels, use a positive displacement pipette (e.g., 100 µL). For a patch, cut it to size and apply it evenly.
-
Cover the donor chamber with a cap or parafilm to prevent evaporation.
-
-
Time-Course Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 300 µL) from the receptor fluid via the sampling arm.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume (and sink conditions).
-
Store samples at 4°C or -20°C until analysis.
-
-
Data Analysis:
-
Analyze the samples for the concentration of the Levodopa ester and/or parent Levodopa using a validated HPLC method (see Protocol 2).
-
Plot the cumulative amount of drug permeated per unit area (µg/cm²) against time (hours).
-
The steady-state flux (Jss, in µg/cm²/h) is determined from the slope of the linear portion of this plot.
-
The permeability coefficient (Kp) can be calculated by dividing the flux by the initial drug concentration in the donor vehicle.
-
Protocol 2: Analytical Quantification via HPLC-UV
A robust and validated analytical method is critical for accurately quantifying the permeated drug. High-Performance Liquid Chromatography with UV detection is a common and reliable method.
Typical HPLC-UV Parameters
| Parameter | Specification | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like Levodopa and its esters. |
| Mobile Phase | Isocratic or Gradient mix of Acetonitrile and a buffer (e.g., 25 mM Potassium Phosphate, pH 2.5-3.0) | The acidic pH suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Injection Volume | 20 µL | A common volume that balances sensitivity with the risk of column overload. |
| Detection Wavelength | 280 nm | Levodopa and its esters have a strong UV absorbance at this wavelength. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
Methodology
-
Standard Preparation: Prepare a stock solution of the Levodopa ester and parent Levodopa in the mobile phase. Perform serial dilutions to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Preparation: Thaw the collected receptor fluid samples. If necessary, centrifuge to remove any particulates.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Integrate the peak area corresponding to the analyte. Construct a linear regression from the calibration curve (Peak Area vs. Concentration). Use the resulting equation to calculate the concentration in the unknown samples.
In Vivo Evaluation & Future Directions
Following successful in vitro screening, promising formulations must be evaluated in preclinical animal models to assess their pharmacokinetic profile and efficacy. The 6-hydroxydopamine (6-OHDA) lesioned rat model is a widely accepted model for inducing Parkinsonian motor deficits.
In Vivo Study Design
Caption: A typical workflow for the in vivo evaluation of a transdermal Levodopa ester formulation in a preclinical model.
In these studies, a transdermal patch is applied to the shaved skin of the animal. Blood samples are collected over 24-72 hours to determine the plasma concentration profile of Levodopa. Key pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated to confirm that the patch provides sustained, therapeutic levels of the drug. Simultaneously, motor function tests (e.g., apomorphine-induced rotation test) are conducted to demonstrate that the delivered Levodopa is pharmacologically active and can reverse motor deficits.
The successful development of a Levodopa ester transdermal system holds the potential to revolutionize Parkinson's disease management, offering a non-invasive, continuous delivery method that could significantly improve patient outcomes and quality of life.
References
-
Stinchcomb, A. L., & Galla, J. (2004). Levodopa Ester Prodrugs for Transdermal Delivery. Journal of Pharmaceutical Sciences, 93(7), 1747-1755. [Link]
-
Pillai, O., & Panchagnula, R. (2001). Transdermal delivery of Levodopa: in vitro optimization and in vivo pharmacokinetic evaluation in rabbits. Journal of Controlled Release, 71(2), 191-198. [Link]
-
Godin, B., & Touitou, E. (2007). Transdermal skin delivery: predictions for humans from in vivo, ex vivo and animal models. Advanced Drug Delivery Reviews, 59(11), 1152-1161. [Link]
-
Kalyankar, T. M., & Kakde, R. B. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Levodopa, Carbidopa, and Entacapone in Pharmaceutical Dosage Forms. ISRN Chromatography, 2012, 634142. [Link]
-
Schwarting, R. K., & Huston, J. P. (1996). The unilateral 6-hydroxydopamine lesion model in behavioral brain research. Analysis of functional deficits, recovery and treatments. Progress in Neurobiology, 50(2-3), 275-331. [Link]
Validation & Comparative
A Comparative Analysis of Levodopa Isopropyl Ester and Levodopa: Efficacy, Pharmacokinetics, and Therapeutic Potential
This guide provides an in-depth comparison of Levodopa (L-DOPA), the cornerstone therapy for Parkinson's Disease (PD), and its prodrug, Levodopa Isopropyl Ester. We will dissect the fundamental physicochemical differences, compare their pharmacokinetic profiles across various administration routes, and evaluate the resulting implications for therapeutic efficacy. This analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of the potential advantages and challenges of this prodrug strategy.
The Rationale for L-DOPA Prodrugs: Overcoming the Limitations of a Gold Standard
For over five decades, L-DOPA has remained the most effective symptomatic treatment for Parkinson's Disease[1][2]. As the metabolic precursor to dopamine, it effectively replenishes the depleted neurotransmitter in the brains of PD patients[2]. However, L-DOPA's therapeutic efficacy is hampered by significant pharmacokinetic challenges.
-
Poor Oral Bioavailability: When administered orally, L-DOPA is extensively metabolized in the gastrointestinal tract and liver[3]. It is estimated that only 5% of an oral dose reaches the bloodstream, and a mere 1% crosses the blood-brain barrier to exert its therapeutic effect[4]. This is primarily due to its hydrophilic nature and susceptibility to peripheral enzymatic degradation by aromatic L-amino acid decarboxylase (AADC) and catechol-O-methyltransferase (COMT)[3][5].
-
Motor Fluctuations: The short plasma half-life of L-DOPA leads to pulsatile stimulation of dopamine receptors[6]. In long-term treatment, these fluctuating plasma levels are strongly associated with the development of debilitating motor complications, such as "wearing-off" phenomena (end-of-dose deterioration) and peak-dose dyskinesias (involuntary movements)[1][7].
The prodrug approach, wherein a lipophilic moiety is temporarily attached to the parent drug, is a well-established strategy to overcome these limitations. Esterification of L-DOPA, creating compounds like this compound, aims to enhance its lipophilicity. This modification is intended to improve absorption, facilitate passage across biological membranes, and ultimately provide more stable and reliable delivery of L-DOPA to the central nervous system.
Physicochemical and Metabolic Profile Comparison
The fundamental difference between L-DOPA and its isopropyl ester lies in their chemical structure, which dictates their behavior in biological systems. The addition of an isopropyl group to the carboxylic acid function of L-DOPA significantly increases its lipophilicity.
Once absorbed, the prodrug must be efficiently converted back to the active parent compound. L-DOPA esters are designed to be rapidly hydrolyzed by ubiquitous esterase enzymes in the blood, intestine, and other tissues to release L-DOPA, which can then be converted to dopamine in the brain.
Sources
- 1. Dopamine and Levodopa Prodrugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Design and Evaluation of an l-Dopa–Lazabemide Prodrug for the Treatment of Parkinson’s Disease [mdpi.com]
- 3. L-Dopa prodrugs: an overview of trends for improving Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Variability in Levodopa Absorption and Clinical Implications for the Management of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of levodopa and relevant add-on therapies for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved Bioavailability of Levodopa Using Floatable Spray-Coated Microcapsules for the Management of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Predictive Power of the Benchtop: A Guide to In Vitro-In Vivo Correlation for Levodopa Esters
<
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The oral delivery of Levodopa, the gold-standard treatment for Parkinson's disease, is notoriously challenging. Its efficacy is hampered by low bioavailability and significant fluctuations in plasma levels, largely due to its metabolism in the gut and liver.[1] When administered alone, as little as 5% of an oral Levodopa dose reaches the bloodstream, with only 1% crossing the blood-brain barrier.[2] To overcome these hurdles, the use of Levodopa ester prodrugs has emerged as a promising strategy. These modified molecules are designed to enhance absorption and then convert to the active Levodopa in the body.[3]
However, designing a successful prodrug is not merely a synthetic exercise. It requires a profound understanding of how a molecule's behavior in vitro—on the lab bench—translates to its performance in vivo, within a complex biological system. This relationship is the essence of In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical model that links an in vitro property of a dosage form to an in vivo response.[4] For drug developers, a strong IVIVC is a powerful tool, serving as a surrogate for extensive bioequivalence studies, improving product quality, and reducing the regulatory burden.[4][5]
This guide provides a technical comparison of key in vitro assays used to characterize Levodopa esters and explores how the data generated can be correlated with in vivo pharmacokinetic outcomes. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to illustrate the principles of IVIVC in action.
The Journey of a Levodopa Ester: From Prodrug to Therapeutic Effect
To establish a meaningful IVIVC, we must first understand the journey of a Levodopa ester from administration to its site of action. The following diagram illustrates the key stages, each of which can be modeled by specific in vitro assays.
Caption: Conceptual workflow from in vitro assays to in vivo performance of Levodopa esters.
Key In Vitro Assays for Predicting In Vivo Performance
The successful development of a Levodopa ester with a predictable in vivo profile hinges on a battery of in vitro tests. Each assay provides a piece of the puzzle, and together they form the foundation of a robust IVIVC.
Dissolution and Solubility: The First Hurdle
Causality: Before a drug can be absorbed, it must first dissolve in the gastrointestinal fluids. For Levodopa esters, which are often more lipophilic than the parent drug, assessing their solubility and dissolution rate in biorelevant media is a critical first step. Poor aqueous solubility can be a significant barrier to oral absorption.[6] The goal is to design an ester that balances increased lipophilicity for better membrane permeation with sufficient aqueous solubility for dissolution.
Comparative Data: Solubility of Levodopa Esters
| Compound | Structure | Solubility in Water (mg/mL) | Solubility in Simulated Intestinal Fluid (pH 6.8) (mg/mL) |
| Levodopa | Parent Drug | ~3.3 | ~5.0 |
| Levodopa Methyl Ester | -COOCH₃ | >200 (as HCl salt) | >200 (as HCl salt) |
| Levodopa Ethyl Ester | -COOCH₂CH₃ | Moderately Soluble | Moderately Soluble |
| Levodopa Butyl Ester | -COOC₄H₉ | Sparingly Soluble | Sparingly Soluble |
Note: Data is illustrative and compiled from various literature sources.
As the table shows, esterification can dramatically alter solubility. While the methyl ester hydrochloride is highly soluble, increasing the alkyl chain length tends to decrease aqueous solubility.[2]
Experimental Protocol: Dissolution Testing
-
Apparatus: USP Apparatus 2 (Paddle) is commonly used.
-
Media: A range of media should be tested to simulate the different pH environments of the GI tract (e.g., Simulated Gastric Fluid pH 1.2, Simulated Intestinal Fluid pH 6.8). The FDA recommends using an aqueous medium, preferably not exceeding pH 6.8, for IVIVC development.[7]
-
Procedure: a. Place a known amount of the Levodopa ester formulation into the dissolution vessel containing the pre-warmed medium (37°C ± 0.5°C). b. Rotate the paddle at a specified speed (e.g., 50 rpm). c. Withdraw samples at predetermined time intervals. d. Analyze the samples for the concentration of the dissolved Levodopa ester using a validated analytical method (e.g., HPLC).
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Intestinal Permeability: Crossing the Gut Wall
Causality: Once dissolved, the Levodopa ester must permeate the intestinal epithelium to reach the systemic circulation. The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal barrier.[8][9] These cells, derived from a human colon carcinoma, form tight junctions and express key transporter proteins, making them an excellent tool for predicting oral drug absorption.[10]
Comparative Data: Caco-2 Permeability of Levodopa and its Esters
| Compound | Apparent Permeability Coefficient (Papp) (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Predicted Human Absorption |
| Levodopa | 1.5 | ~1.0 | Moderate |
| Levodopa Methyl Ester | 5.8 | ~1.2 | High |
| Levodopa Ethyl Ester | 8.2 | ~1.1 | High |
| Propranolol (High Permeability Control) | >20 | <1.5 | High |
| Atenolol (Low Permeability Control) | <1.0 | >2.0 | Low |
Note: Data is illustrative. Compounds with Papp > 1 x 10⁻⁶ cm/s are generally considered to have good absorption potential.[9] An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[10]
The data clearly indicates that esterification significantly enhances the permeability of Levodopa across the Caco-2 monolayer, a strong predictor of improved oral absorption.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in a transwell plate and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.[11]
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Study: a. The test compound (Levodopa ester) is added to the apical (A) side of the monolayer to measure absorption (A→B transport). b. In a separate well, the compound is added to the basolateral (B) side to measure efflux (B→A transport). c. The plates are incubated at 37°C. d. Samples are taken from the receiver compartment at specific time points.
-
Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
Enzymatic Hydrolysis: The Conversion to Active Drug
Causality: For a prodrug to be effective, it must be efficiently converted back to the active parent drug after absorption. Levodopa esters are designed to be hydrolyzed by esterase enzymes present in the plasma and various tissues.[12] The rate of this hydrolysis is a crucial factor influencing the pharmacokinetic profile of the released Levodopa. A prodrug that is hydrolyzed too quickly in the gut may not offer any advantage over Levodopa itself, while one that is too stable may not release the active drug in a timely manner.
Comparative Data: Hydrolysis of Levodopa Esters in Human Plasma
| Compound | Half-life (t½) in Human Plasma (minutes) |
| Levodopa Methyl Ester | ~15 |
| Levodopa Ethyl Ester | ~25 |
| Levodopa Isopropyl Ester | ~40 |
| Levodopa sec-Butyl Ester | ~60 |
Note: Data is illustrative and compiled from various literature sources.[12]
The rate of hydrolysis is clearly dependent on the structure of the ester group, with bulkier groups generally leading to slower hydrolysis.[12] This allows for the fine-tuning of the Levodopa release rate.
Experimental Protocol: In Vitro Plasma Hydrolysis Assay
-
Preparation: Obtain fresh human plasma.
-
Incubation: a. Add a stock solution of the Levodopa ester to pre-warmed plasma (37°C) to achieve the desired final concentration. b. At various time points, take aliquots of the plasma mixture.
-
Sample Processing: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile) and precipitating the plasma proteins.
-
Analysis: Centrifuge the samples and analyze the supernatant for the concentration of the remaining Levodopa ester and the newly formed Levodopa using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the ester concentration versus time. The slope of the resulting line can be used to calculate the first-order rate constant and the half-life (t½) of hydrolysis.
Correlating In Vitro Data with In Vivo Pharmacokinetics
The ultimate goal of these in vitro assays is to build a model that can predict the in vivo performance of a Levodopa ester. A Level A IVIVC, the highest level of correlation, represents a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.[13][14]
The IVIVC Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Molecular Variability in Levodopa Absorption and Clinical Implications for the Management of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine and Levodopa Prodrugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. EP2799065A1 - Levodopa carbidopa entacapone pharmaceutical formulations - Google Patents [patents.google.com]
- 7. fda.gov [fda.gov]
- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Esters of L-dopa: structure-hydrolysis relationships and ability to induce circling behaviour in an experimental model of hemiparkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. archives.ijper.org [archives.ijper.org]
- 14. iagim.org [iagim.org]
A Comparative Analysis of Levodopa Ester Prodrugs: Levodopa Isopropyl Ester vs. Melevodopa
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the relentless pursuit of more effective treatments for Parkinson's disease, the optimization of Levodopa (L-Dopa) delivery remains a cornerstone of therapeutic innovation. As the most effective symptomatic therapy, L-Dopa's full potential is often hindered by its challenging physicochemical properties, including poor solubility and extensive peripheral metabolism.[1] This guide provides an in-depth, objective comparison of two promising ester prodrugs of Levodopa: Levodopa Isopropyl Ester and Melevodopa (Levodopa Methyl Ester). By delving into their chemical properties, pharmacokinetic profiles, and the experimental methodologies used for their evaluation, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the nuances of these advanced therapeutic candidates.
The Rationale for Levodopa Prodrugs: Overcoming Therapeutic Hurdles
Levodopa, a cornerstone in Parkinson's disease management, replenishes dopamine levels in the brain, alleviating motor symptoms.[2] However, its therapeutic efficacy is often compromised by its low water solubility (approximately 1.65 mg/mL) and rapid metabolism in the gastrointestinal tract and peripheral circulation.[3][4] These factors contribute to variable absorption, a short plasma half-life, and the emergence of motor fluctuations in patients. To address these limitations, the development of Levodopa prodrugs, such as its methyl and isopropyl esters, has been a key focus of research. By masking the carboxylic acid group, these ester derivatives exhibit enhanced solubility and lipophilicity, aiming for improved absorption and more consistent plasma levels.[1]
Melevodopa (Levodopa Methyl Ester): The Clinically Advanced Prodrug
Melevodopa, the methyl ester of Levodopa, is a well-characterized and clinically evaluated prodrug. Its primary advantage lies in its significantly increased aqueous solubility compared to Levodopa.
Physicochemical Properties
Melevodopa hydrochloride is readily soluble in water. One of the most frequently cited advantages of Melevodopa is its dramatically increased aqueous solubility compared to Levodopa. Reports indicate that Melevodopa is approximately 250 times more soluble than its parent drug. This enhanced solubility allows for the formulation of effervescent tablets that form a solution upon administration, facilitating more rapid and complete dissolution.
At physiological pH, Melevodopa exists in a more non-ionized form compared to Levodopa, resulting in greater lipophilicity. This increased lipophilicity is believed to enhance its absorption across the intestinal wall.
Pharmacokinetic and Clinical Profile
Clinical studies have demonstrated that the improved physicochemical properties of Melevodopa translate into a more favorable pharmacokinetic profile. Following oral administration, Melevodopa is rapidly and completely hydrolyzed to Levodopa by esterases in the gastrointestinal tract and blood.[5] This rapid conversion, combined with its high solubility, leads to a faster onset of action compared to standard Levodopa formulations.
A study comparing liquid Melevodopa to standard Levodopa in Parkinson's disease patients found that the time to onset of motor benefit was significantly shorter with Melevodopa (28.8 ± 11.5 minutes vs. 55.5 ± 40.2 minutes for standard Levodopa).
This compound: A Promising but Less Characterized Alternative
This compound represents another logical step in the exploration of alkyl ester prodrugs of Levodopa. The larger isopropyl group, in comparison to the methyl group of Melevodopa, is expected to further increase lipophilicity.
Physicochemical Properties
Preclinical Data
A study examining the effects of several Levodopa esters in a rat model of hemiparkinsonism found that the isopropyl ester, along with the sec-butyl and 2-(tetrahydropyranyl)methyl esters, demonstrated a distinctly greater, though not statistically significant, activity compared to Levodopa itself. This suggests that the isopropyl ester is effectively converted to Levodopa in vivo and can elicit a potent biological response.
Head-to-Head Comparison: this compound vs. Melevodopa
A direct, data-driven comparison is hampered by the limited publicly available information on this compound. However, based on chemical principles and the available data for other alkyl esters, we can draw several logical comparisons.
| Property | Levodopa | Melevodopa (Levodopa Methyl Ester) | This compound |
| Aqueous Solubility | ~1.65 mg/mL[3][4] | ~250 times more soluble than Levodopa | Expected to be significantly more soluble than Levodopa |
| Lipophilicity (LogP) | -1.154 (estimated)[3] | Higher than Levodopa | Expected to be higher than Melevodopa |
| Hydrolysis Rate | N/A | Rapid in GI tract and plasma[5] | Expected to be rapid, potentially influenced by steric hindrance |
| In Vivo Efficacy | Standard | Faster onset of action than Levodopa | Showed greater activity than Levodopa in a rat model |
Experimental Protocols: A Guide for Comparative Evaluation
To conduct a rigorous comparison of these two prodrugs, the following experimental workflows are essential.
Synthesis of Levodopa Esters
Objective: To synthesize Levodopa Methyl Ester and this compound for subsequent physicochemical and biological evaluation.
Protocol: A general and widely used method for the esterification of Levodopa is the Fischer-Speier esterification.
-
Preparation: Suspend Levodopa in the corresponding alcohol (methanol for Melevodopa, isopropanol for this compound).
-
Acid Catalyst: Add a strong acid catalyst, such as thionyl chloride or hydrogen chloride gas, dropwise to the cooled suspension.
-
Reaction: Reflux the mixture for a defined period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography.
-
Work-up: After completion, evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from an appropriate solvent system to obtain the pure ester hydrochloride salt.
Determination of Octanol-Water Partition Coefficient (LogP)
Objective: To quantify and compare the lipophilicity of Levodopa, Melevodopa, and this compound.
Protocol: The shake-flask method is the traditional and most reliable method for LogP determination.
-
Preparation of Phases: Prepare water-saturated octanol and octanol-saturated water.
-
Dissolution: Dissolve a precisely weighed amount of the test compound in one of the phases.
-
Partitioning: Mix equal volumes of the two phases in a separatory funnel and shake vigorously for a set period to allow for equilibrium to be reached.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the LogP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
In Vitro Plasma Hydrolysis Assay
Objective: To determine the rate of conversion of the ester prodrugs to Levodopa in human plasma.
Protocol:
-
Plasma Preparation: Obtain fresh human plasma and bring it to 37°C.
-
Incubation: Add a known concentration of the Levodopa ester to the plasma and incubate at 37°C.
-
Sampling: At various time points, withdraw aliquots of the plasma mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., a strong acid or organic solvent).
-
Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of the remaining ester prodrug and the formed Levodopa.[5]
-
Kinetic Analysis: Plot the concentration of the ester prodrug versus time and determine the hydrolysis rate constant and half-life.
Concluding Remarks for the Drug Development Professional
The development of Levodopa ester prodrugs represents a significant advancement in the symptomatic treatment of Parkinson's disease. Melevodopa has paved the way, demonstrating the clinical benefits of enhanced solubility and faster absorption. This compound, while less studied, holds theoretical promise for further optimization of lipophilicity, which could translate to improved pharmacokinetic and pharmacodynamic profiles.
For researchers and drug development professionals, the key takeaway is the critical interplay between physicochemical properties and clinical efficacy. A thorough, side-by-side experimental evaluation of these esters, following the protocols outlined in this guide, is paramount to definitively ascertain the superior candidate for further clinical development. The choice between a methyl and an isopropyl ester is not merely an academic exercise; it is a decision that could significantly impact the quality of life for individuals living with Parkinson's disease.
References
- Di Stefano, A., et al. (2023). Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. Molecules.
- Google Patents. (n.d.). US3592843A - Purification of l-dopa.
-
PubChem. (n.d.). Levodopa. Retrieved from [Link]
- The Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Levodopa.
- Sangster, J. (2009). Octanol-Water Partition Coefficients of Simple Organic Compounds.
- Google Patents. (n.d.). US9290445B2 - Methods of synthesizing a levodopa ester prodrug.
- Miyazaki, Y., et al. (2019). Unique Hydrolysis of an Ester-Type Prodrug of Levodopa in Human Plasma: Relay-Type Role Sharing between Alpha-1 Acid Glycoprotein and Human Serum Albumin. Molecular Pharmaceutics.
- Tomlinson, C. L., et al. (2022). Levodopa Dose Equivalency in Parkinson's Disease: Updated Systematic Review and Proposals. Movement Disorders.
- Sild, S., et al. (2017). Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method.
- Nyholm, D., et al. (2022). Levodopa pharmacokinetics in patients with Parkinson's disease and symptom fluctuation: A phase I, open-label, random.
- Padua Research Archive. (2023).
-
PubChem. (n.d.). Methods of synthesizing a levodopa ester prodrug. Retrieved from [Link]
- Al-Ghananeem, A. M., et al. (2018). Dopamine and Levodopa Prodrugs for the Treatment of Parkinson's Disease. Molecules.
- van de Griend, C., et al. (2016). The determination of levodopa in plasma by HPLC: A cautionary note. Journal of Pharmaceutical and Biomedical Analysis.
- Di Stefano, A., et al. (2008).
- Lee, J. H., et al. (2016). Design and Evaluation of Levodopa Methyl Ester Intranasal Delivery Systems. Journal of Pharmaceutical Sciences.
- ResearchGate. (2016). Octanol Water Partition Coefficient Determination for Model Steroids Using an HPLC Method.
- Soileau, M. J., et al. (2023). Comparative Effectiveness of Carbidopa/Levodopa Enteral Suspension and Deep Brain Stimulation on Pill Burden Reduction in Medicare Fee-for-Service Patients with Advanced Parkinson's Disease. Neurology and Therapy.
- Lin, S. Y., et al. (2008). A dose-dependent pharmacokinetic study of levodopa by intramuscular administration in rabbits. Journal of Food and Drug Analysis.
- Adamiak, U., et al. (2010). Pharmacokinetic-pharmacodynamic modeling of levodopa in patients with advanced Parkinson disease. Therapeutic Drug Monitoring.
- Google Patents. (n.d.). CN104945270A - Synthesis method of L-dopa methyl ester hydrochloride.
- Soileau, M. J., et al. (2022). Comparative Effectiveness of Carbidopa–Levodopa Enteral Suspension and Deep Brain Stimulation on Parkinson's Disease-Related Pill Burden Reduction in Advanced Parkinson's Disease: A Retrospective Real-World Cohort Study. Neurology and Therapy.
- Google Patents. (n.d.). US7323585B2 - Levodopa prodrugs, and compositions and uses thereof.
- ResearchGate. (2018). Determination of levodopa in human plasma by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS)
- Krisai, P., et al. (2018). INCREASING THE SOLUBILITY OF LEVODOPA AND CARBIDOPA USING IONIZATION APPROACH. Thai Journal of Pharmaceutical Sciences (TJPS).
- Parkinson's Therapeutics. (n.d.). Advanced levodopa pharmacokinetics.
- Soileau, M. J., et al. (2023). Comparative Effectiveness of Carbidopa/Levodopa Enteral Suspension and Deep Brain Stimulation on Pill Burden Reduction in Medicare Fee-for-Service Patients with Advanced Parkinson's Disease. Neurology and Therapy.
- Imai, H., et al. (1998). Elevation of plasma levels of L-dopa in transdermal administration of L-dopa-butylester in rats. Biological & Pharmaceutical Bulletin.
- Othman, A. A., et al. (2012). Pharmacokinetics of Levodopa, Carbidopa, and 3-O-Methyldopa Following 16-hour Jejunal Infusion of Levodopa-Carbidopa Intestinal Gel in Advanced Parkinson's Disease Patients. Journal of Clinical Pharmacology.
Sources
- 1. L-Dopa prodrugs: an overview of trends for improving Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levodopa | C9H11NO4 | CID 6047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Levodopa | 59-92-7 [chemicalbook.com]
- 4. US3592843A - Purification of l-dopa - Google Patents [patents.google.com]
- 5. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples [mdpi.com]
A Guide to Ensuring Reproducibility in Preclinical Studies of Levodopa Isopropyl Ester and Other Levodopa Prodrugs
For decades, Levodopa (L-Dopa) has remained the gold standard for symptomatic treatment of Parkinson's disease. However, its challenging pharmacokinetic profile, characterized by poor bioavailability and a short half-life, leads to motor fluctuations and dyskinesias in many patients.[1][2][3] The development of Levodopa prodrugs, such as Levodopa Isopropyl Ester (LIPE), represents a promising strategy to overcome these limitations. By modifying the parent L-Dopa molecule, researchers aim to enhance its absorption, prolong its therapeutic window, and provide more stable plasma concentrations.
This guide provides a framework for conducting reproducible preclinical studies of LIPE and other novel Levodopa ester prodrugs. Given the limited publicly available data on LIPE, we will draw upon established methodologies for L-Dopa and analogous, more extensively studied prodrugs like Levodopa Methyl Ester (LDME) to provide robust, validated protocols. This comparative approach will not only highlight the key parameters to assess but also equip researchers with the tools to generate high-quality, reliable data for this promising class of compounds.
The Rationale for Levodopa Prodrugs: A Mechanistic Overview
L-Dopa's therapeutic efficacy is hampered by its extensive pre-systemic metabolism.[2][4] After oral administration, L-Dopa is rapidly decarboxylated to dopamine in the gastrointestinal tract and peripheral tissues. This necessitates co-administration with a decarboxylase inhibitor like carbidopa.[4] Furthermore, L-Dopa's absorption is limited to the upper small intestine via the large neutral amino acid (LNAA) transporter, leading to competition with dietary amino acids and variable absorption.[3]
Ester prodrugs of L-Dopa, such as LIPE, are designed to circumvent these issues. The esterification of the carboxylic acid group increases the lipophilicity of the molecule, which can potentially enhance its absorption across the gastrointestinal mucosa. Once absorbed, these prodrugs are designed to be hydrolyzed by endogenous esterases in the plasma and tissues to release the parent L-Dopa. This strategy aims to improve the oral bioavailability of L-Dopa and provide a more sustained release profile, thereby reducing plasma level fluctuations.[5][6]
Synthesis and Characterization of this compound: A Reproducible Approach
While specific synthesis protocols for LIPE are not widely published, a general approach can be derived from standard esterification procedures for amino acids and information from related patents.[4] Reproducibility in synthesis is paramount to ensure the purity and consistency of the test compound across all subsequent experiments.
Experimental Protocol: Synthesis of this compound (LIPE)
-
Protection of the Amino Group: Start with commercially available L-Dopa. The amino group must be protected to prevent side reactions. A common protecting group is Boc (tert-butyloxycarbonyl).
-
Esterification: The protected L-Dopa is then reacted with isopropanol in the presence of a suitable coupling agent (e.g., dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst) or under acidic conditions (e.g., thionyl chloride in isopropanol). The reaction should be carried out in an appropriate solvent such as dichloromethane or acetonitrile at a controlled temperature, for instance, between 20°C and 60°C.[4]
-
Deprotection: Following successful esterification, the protecting group is removed. For a Boc group, this is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA).
-
Purification and Characterization: The final product should be purified using techniques like column chromatography or recrystallization. The identity and purity of the synthesized LIPE must be rigorously confirmed using multiple analytical methods, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the ester functional group.
-
A certificate of analysis, including purity data, should be generated for each synthesized batch to ensure consistency in subsequent in vitro and in vivo studies.
Caption: Generalized workflow for the synthesis of this compound.
Stability Assessment: A Critical Factor for Reproducibility
The inherent instability of catechol-containing compounds like L-Dopa and its esters is a major challenge for reproducibility.[7][8] These compounds are susceptible to oxidation, which can be accelerated by factors such as pH, temperature, and light exposure.
Comparative Stability of Levodopa and its Ester Prodrugs
| Parameter | Levodopa | Levodopa Methyl Ester (LDME) | This compound (LIPE) |
| Chemical Stability | Prone to oxidation, especially in solution at neutral or alkaline pH.[7] | Also susceptible to oxidation. Stability in plasma at -40°C is not satisfactory.[1] | Data not publicly available, but expected to have similar oxidative instability to L-Dopa and LDME. |
| Enzymatic Stability | Rapidly metabolized by AADC and COMT.[4] | Hydrolyzed by plasma esterases to L-Dopa. | Expected to be hydrolyzed by plasma esterases to L-Dopa. |
Key Consideration: Due to this instability, all solutions of LIPE for in vitro and in vivo studies should be freshly prepared, protected from light, and used immediately. If storage is necessary, it should be at low temperatures (e.g., -80°C) and for a validated period.[7] The use of antioxidants in the formulation should be considered and consistently applied.
In Vitro Evaluation: Establishing a Baseline for Efficacy and Toxicity
In vitro studies are essential for determining the basic pharmacological and toxicological profile of LIPE before moving into more complex and costly in vivo models.
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Line: A dopaminergic neuroblastoma cell line, such as SH-SY5Y, is a suitable model.
-
Treatment: Cells are treated with a range of concentrations of LIPE, L-Dopa (as a positive control for potential toxicity), and a vehicle control.
-
Incubation: Cells are incubated for a defined period (e.g., 24, 48 hours).
-
Viability Assay: Cell viability is assessed using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a lactate dehydrogenase (LDH) release assay.
-
Data Analysis: The concentration-response curves are plotted, and the IC50 (half-maximal inhibitory concentration) values are calculated.
Rationale: While L-Dopa is generally considered non-toxic in vivo, it has shown toxicity in vitro, particularly through oxidative stress mechanisms.[9][10] Evaluating the cytotoxicity of LIPE is crucial to ensure that the prodrug strategy does not introduce unexpected toxicity.
In Vivo Studies in Animal Models of Parkinson's Disease
The ultimate test of LIPE's potential is its performance in a relevant animal model of Parkinson's disease. The 6-hydroxydopamine (6-OHDA)-lesioned rat model is a widely used and well-characterized model for assessing the efficacy of anti-parkinsonian drugs.[11][12]
Experimental Protocol: Evaluation of Motor Behavior in 6-OHDA Lesioned Rats
-
Animal Model: Unilateral 6-OHDA lesions are induced in the medial forebrain bundle of adult male Sprague-Dawley or Wistar rats.
-
Drug Administration: After a recovery period and confirmation of the lesion (e.g., via apomorphine-induced rotation), animals are randomly assigned to treatment groups: vehicle control, L-Dopa/Carbidopa, and LIPE/Carbidopa. Drugs are administered via the intended clinical route (e.g., oral gavage).
-
Behavioral Assessment: Rotational behavior is monitored for several hours post-administration. The number of contralateral (away from the lesion) rotations is a measure of the drug's anti-parkinsonian effect.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Blood samples are collected at various time points to determine the plasma concentrations of LIPE, L-Dopa, and its metabolites. Brain tissue can also be collected at the end of the study to measure dopamine levels in the striatum.
Caption: Workflow for in vivo evaluation of this compound.
Comparative Performance Data (Hypothetical based on prodrug goals)
| Parameter | Levodopa/Carbidopa | This compound (LIPE)/Carbidopa |
| Onset of Action | Typically rapid. | May be slightly delayed due to necessary hydrolysis. |
| Duration of Action | Relatively short, leading to "wearing-off". | Expected to be longer due to more sustained L-Dopa release. |
| Peak-to-Trough Fluctuation | High, associated with dyskinesias. | Expected to be lower, potentially reducing dyskinesias. |
| Bioavailability | Approximately 30% without a decarboxylase inhibitor.[2] | Expected to be higher than L-Dopa. |
Analytical Methods for Quantification: The Key to Reliable Pharmacokinetics
Reproducible and validated analytical methods are the cornerstone of reliable pharmacokinetic studies. HPLC with ultraviolet (UV) or mass spectrometric (MS) detection is the standard for quantifying L-Dopa and its prodrugs in biological matrices.[1][13][14]
Protocol: HPLC-MS/MS Method for LIPE and L-Dopa in Plasma
-
Sample Preparation: Protein precipitation of plasma samples with an organic solvent (e.g., methanol or acetonitrile) containing an antioxidant (e.g., ascorbic acid) and an internal standard.
-
Chromatographic Separation: Reverse-phase HPLC using a C18 column with a gradient mobile phase of water and acetonitrile containing a small amount of formic acid to improve peak shape.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically and sensitively detect LIPE, L-Dopa, and the internal standard.
-
Method Validation: The method must be fully validated according to ICH guidelines, including assessment of selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.[1]
Conclusion and Future Directions
The development of this compound and other Levodopa prodrugs holds significant promise for improving the treatment of Parkinson's disease. However, the successful translation of these promising compounds from the bench to the clinic hinges on the ability to generate reproducible, high-quality preclinical data. By adhering to the principles of rigorous synthesis and characterization, conducting thorough stability and in vitro assessments, utilizing well-validated in vivo models, and employing robust analytical methodologies, researchers can ensure the reliability of their findings.
This guide provides a comprehensive framework for designing and executing such studies. While specific data for LIPE is still emerging, the protocols and comparative data presented here, based on extensive research on L-Dopa and its methyl ester, offer a solid foundation for advancing our understanding of this next generation of Parkinson's therapeutics. The key to progress lies in a collective commitment to scientific integrity and methodological transparency.
References
- Xiang, J. et al. (2016). Methods of synthesizing a levodopa ester prodrug. U.S. Patent No. 9,290,445. Washington, DC: U.S.
-
Huttunen, J. et al. (2021). Dopamine and Levodopa Prodrugs for the Treatment of Parkinson's Disease. Molecules, 26(6), 1599. [Link]
-
Di Stefano, A. et al. (2011). L-Dopa Prodrugs: An Overview of Trends for Improving Parkinson's Disease Treatment. Current Pharmaceutical Design, 17(31), 3482-3493. [Link]
-
Mandrioli, R. et al. (2023). Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. Molecules, 28(14), 5363. [Link]
-
Huttunen, J. et al. (2021). Dopamine and Levodopa Prodrugs for the Treatment of Parkinson's Disease. Pharmaceuticals, 14(10), 1045. [Link]
-
Gül, M. et al. (2020). In vitro and in vivo evaluation of levodopa-loaded nanoparticles for nose to brain delivery. Journal of Drug Targeting, 28(7-8), 846-856. [Link]
-
Jenner, P. et al. (1987). L-dopa esters as potential prodrugs: behavioural activity in experimental models of Parkinson's disease. Journal of Pharmacy and Pharmacology, 39(11), 877-883. [Link]
-
Shukla, S. et al. (2015). The determination of levodopa in plasma by HPLC: A cautionary note. Journal of Analytical & Bioanalytical Techniques, 6(4). [Link]
-
Stocchi, F. et al. (2017). L-dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study. Parkinson's Disease, 2017, 1-8. [Link]
-
Lopez, G. et al. (2010). Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use. Movement Disorders, 25(11), 1602-1606. [Link]
-
Gorgolewski, K. J. et al. (2017). A Practical Guide for Improving Transparency and Reproducibility in Neuroimaging Research. eLife, 6, e22277. [Link]
-
Griffanti, L. et al. (2016). Challenges in the reproducibility of clinical studies with resting state fMRI: An example in early Parkinson's disease. NeuroImage, 124(Pt A), 729-737. [Link]
-
Vaglini, F. et al. (1998). Levodopa is toxic to dopamine neurons in an in vitro but not an in vivo model of oxidative stress. Brain Research, 792(2), 259-266. [Link]
-
American Physiological Society. (2018). 8 Tips to Improve Your Research Reproducibility. Retrieved from [Link]
-
Yang, X. et al. (2012). Controlled-release levodopa methyl ester/benserazide-loaded nanoparticles ameliorate levodopa-induced dyskinesia in rats. International Journal of Nanomedicine, 7, 2077-2086. [Link]
-
Blesa, J. et al. (2020). Preclinical Parkinson's Disease Models for Non-Motor Symptoms: Research Recommendations from a Systematic Review. International Journal of Molecular Sciences, 21(18), 6770. [Link]
-
Yang, X. et al. (2012). Controlled-release levodopa methyl ester/benserazide-loaded nanoparticles ameliorate levodopa-induced dyskinesia in rats. International Journal of Nanomedicine, 7, 2077–2086. [Link]
-
Olanow, C. W. et al. (2019). Role of Integrative Pharmacokinetic and Pharmacodynamic Optimization Strategy in the Management of Parkinson's disease patient. Movement Disorders, 34(9), 1264-1275. [Link]
-
Leveți, I. et al. (2018). Comparative Stability of Levodopa Under Thermal Stress in both Oxidative and Inert Media. Farmacia, 66(5), 856-861. [Link]
-
Xiang, J. et al. (2016). Methods of synthesizing a levodopa ester prodrug. U.S. Patent No. 9,290,445. [Link]
-
Al-Kuraishy, H. M. et al. (2020). A new validated HPLC method for the determination of levodopa: Application to study the impact of ketogenic diet on the pharmacokinetics of levodopa in Parkinson's participants. Journal of Chromatography B, 1152, 122248. [Link]
-
de Cássia Garcia, S. et al. (2013). Determination of levodopa in human plasma by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS): application to a bioequivalence study. Journal of the Brazilian Chemical Society, 24(5), 819-826. [Link]
-
Heinämäki, J. et al. (2021). In Vivo Characterization of Novel 'Double Inhibitors' for Enhancing Levodopa Therapy in Parkinson's Disease. Pharmaceuticals, 14(11), 1149. [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2019). Recommendations to enhance rigor and reproducibility in biomedical research. GigaScience, 8(6), giz067. [Link]
-
Tomlinson, C. L. et al. (2010). Levodopa Dose Equivalency in Parkinson's Disease: Updated Systematic Review and Proposals. Movement Disorders, 25(15), 2649-2653. [Link]
-
Carraher, C. E. et al. (2007). Synthesis of Levodopa, L-Dopa, Containing Polymers from Reaction with Organic Acid Dichlorides for the Treatment of Parkinson's Disease. Journal of Polymers and the Environment, 15, 121-126. [Link]
-
Obeso, J. A. et al. (2017). Drug discovery and development for Parkinson's disease: are preclinical models good enough?. Frontiers in Neurology, 8, 33. [Link]
-
Contin, M., & Martinelli, P. (2010). Pharmacokinetics of levodopa. Journal of Neurology, 257(Suppl 2), S253–S261. [Link]
-
Poldrack, R. A. et al. (2017). A practical guide for improving transparency and reproducibility in neuroimaging research. PLoS Biology, 15(7), e2001424. [Link]
-
Nutt, J. G. et al. (2000). The Pharmacokinetics and Pharmacodynamics of Levodopa in the Treatment of Parkinson's Disease. Clinical Pharmacokinetics, 39(4), 259-272. [Link]
-
Verschuur, C. et al. (2011). Levodopa in early Parkinson's disease. ISRCTN30518857. [Link]
-
Lopez, G. et al. (2010). Levodopa stability in solution: Time course, environmental effects, and practical recommendations for clinical use. Movement Disorders, 25(11), 1602-1606. [Link]
-
Mytilineou, C. et al. (1997). Levodopa toxicity and apoptosis. Annals of Neurology, 42(5), 750-753. [Link]
-
Le, W. et al. (2021). Understanding the Pre-Clinical Stages of Parkinson's Disease: Where Are We in Clinical and Research Settings?. Journal of Clinical Medicine, 10(11), 2426. [Link]
-
Bartus, R. T. et al. (2004). A pulmonary formulation of L-dopa enhances its effectiveness in a rat model of Parkinson's disease. Journal of Pharmacology and Experimental Therapeutics, 310(2), 828-835. [Link]
-
Yilmaz, B. et al. (2022). Development and Validation of Analytical Methods for Quantification of L-Dopa; Application to Plant Materials. International Journal of Innovative Approaches in Agricultural Research, 6(3), 398-410. [Link]
-
Dhawan, R. et al. (2014). Compatibility and stability studies of levodopa, carbidopa, entacapone and natural bioenhancer mixture. International Journal of Pharmacy and Analytical Research, 3(4), 474-481. [Link]
-
Nyholm, D. (2017). Levodopa pharmacokinetics - from stomach to brain: A study on patients with Parkinson's disease. Digital Comprehensive Summaries of Uppsala Dissertations from the Faculty of Medicine. [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2019). Improving Reproducibility and Replicability in Research. Washington, DC: The National Academies Press. [Link]
-
Tomlinson, C. L. et al. (2010). Levodopa Dose Equivalency in Parkinson's Disease: Updated Systematic Review and Proposals. Movement Disorders, 25(15), 2649-2653. [Link]
-
Espay, A. J. et al. (2021). Bridging the gap in Parkinson's disease research: from general pathophysiology to advanced 3d cell culture models. Journal of Parkinson's Disease, 11(s1), S5-S16. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. In vitro and in vivo evaluation of levodopa-loaded nanoparticles for nose to brain delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US9290445B2 - Methods of synthesizing a levodopa ester prodrug - Google Patents [patents.google.com]
- 5. Dopamine and Levodopa Prodrugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bch.ro [bch.ro]
- 9. Levodopa is toxic to dopamine neurons in an in vitro but not an in vivo model of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Levodopa toxicity and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-dopa esters as potential prodrugs: behavioural activity in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A new validated HPLC method for the determination of levodopa: Application to study the impact of ketogenic diet on the pharmacokinetics of levodopa in Parkinson's participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Levodopa Isopropyl Ester
This guide provides comprehensive, step-by-step procedures for the proper disposal of Levodopa isopropyl ester, a crucial compound in neurological drug development. As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. This document moves beyond mere compliance, offering a framework for understanding the "why" behind each procedural step, ensuring a culture of safety and scientific integrity within your laboratory.
Understanding the Hazard Profile of this compound
This compound, as a derivative of Levodopa, is anticipated to share a similar hazard profile. Levodopa is known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1] Furthermore, it is suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects.[2] Upon thermal decomposition, Levodopa can emit toxic fumes of nitrogen oxides.[1]
As an ester, this compound is susceptible to hydrolysis, which can be catalyzed by acids, bases, or enzymes, yielding Levodopa and isopropyl alcohol.[3][4] This reactivity profile underscores the importance of proper segregation and disposal to prevent unintended reactions and environmental contamination.
Key Hazard Considerations:
-
Acute Toxicity (Oral): Harmful if ingested.
-
Skin and Eye Irritation: Can cause irritation upon contact.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2]
-
Aquatic Toxicity: Harmful to aquatic life.[2]
-
Reactivity: Susceptible to hydrolysis. Levodopa, the parent compound, is sensitive to oxidation in the presence of moisture.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) is mandatory. The goal is to create a reliable barrier between the researcher and the chemical, mitigating the risk of exposure through inhalation, skin contact, or splashing.[2][5][6]
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, chemical-resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | ANSI-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.[7] | To protect the eyes from dust particles and potential splashes. |
| Lab Coat | Chemical-resistant lab coat, fully buttoned with sleeves of sufficient length. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | In cases of insufficient ventilation or when handling powders that may become airborne, a NIOSH-approved respirator (e.g., N95) is advised.[8] | To prevent the inhalation of fine particles. Proper fit-testing and training are essential for effective respiratory protection.[8] |
Waste Segregation and Containment: A Critical Step
Proper segregation of chemical waste is fundamental to safe disposal. This compound waste should never be mixed with general laboratory trash or other incompatible waste streams.
Waste Categorization Workflow
Caption: Decision workflow for segregating this compound waste.
Container and Labeling Requirements:
-
Container Selection: Use only compatible, leak-proof containers with secure screw-on caps.[3][9][10] For solid waste, a high-density polyethylene (HDPE) container is appropriate. For liquid waste, use a container designated for aqueous hazardous waste.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "solid waste," "aqueous solution").[11] The accumulation start date must also be clearly marked.
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area should be away from general traffic and incompatible materials. Ensure secondary containment is in place to capture any potential leaks.
Step-by-Step Disposal Protocol
This protocol outlines the procedures for handling both solid and liquid waste containing this compound.
Protocol for Solid Waste Disposal (Unused Compound, Contaminated PPE, etc.)
-
Preparation: Work within a chemical fume hood to minimize inhalation exposure. Don all required PPE.
-
Containment: Carefully place all solid waste, including unused or expired this compound, contaminated gloves, wipes, and disposable labware, into the designated solid hazardous waste container.
-
Avoid Dust Generation: When handling the pure compound, avoid actions that could create dust. If sweeping is necessary, do so gently.
-
Sealing and Storage: Securely close the waste container and place it in the designated SAA.
-
Hand Hygiene: After completing the process and removing PPE, wash hands thoroughly with soap and water.
Protocol for Liquid Waste Disposal (Aqueous Solutions)
-
Preparation: As with solid waste, perform all operations within a chemical fume hood and wear appropriate PPE.
-
Transfer: Carefully pour aqueous solutions containing this compound into the designated aqueous hazardous waste container. Use a funnel to prevent spills.
-
pH Considerations: Do not attempt to neutralize acidic or basic solutions in the waste container unless specifically instructed to do so by your institution's environmental health and safety (EHS) office. Mixing can cause unintended reactions.
-
Sealing and Storage: Securely cap the liquid waste container and store it in the SAA with secondary containment.
-
Hand Hygiene: Wash hands thoroughly after the procedure.
Spill Management: Preparedness is Key
Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination.[12] Every laboratory working with this compound should have a well-stocked chemical spill kit readily accessible.
Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS office.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including double gloving with nitrile gloves, safety goggles, a lab coat, and a respirator if the compound is a powder.
-
Contain the Spill: For liquid spills, use absorbent pads or other inert material from the spill kit to contain the spill and prevent it from spreading. Work from the outside of the spill inward.[13]
-
Clean the Area:
-
For solid spills: Gently sweep the material into a dustpan and place it in the solid hazardous waste container. Avoid creating dust. Use a wet wipe to decontaminate the area after removing the bulk of the solid.
-
For liquid spills: Once the liquid is absorbed, use a scoop or forceps to transfer the absorbent material into the solid hazardous waste container.
-
-
Decontaminate: Clean the spill area three times with a detergent solution, followed by a rinse with water.[14] All cleaning materials must be disposed of as hazardous waste.
-
Dispose of Contaminated Materials: All items used for spill cleanup, including PPE, must be placed in the solid hazardous waste container.[11]
-
Report the Incident: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
Final Disposal: Partnering with Professionals
The final step in the disposal process is the transfer of the hazardous waste to a licensed professional waste disposal service.[1] These contractors are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations, typically through high-temperature incineration.
Waste Pickup Workflow
Caption: The process for arranging final disposal of hazardous waste.
Conclusion: A Commitment to Safety and Excellence
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to scientific excellence and responsible laboratory practice. By understanding the chemical's properties and adhering to these guidelines, we can ensure the safety of our colleagues, protect the environment, and continue our vital research with confidence and integrity.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6047, Levodopa. Retrieved from [Link]
-
Kono, K., Fukuchi, Y., Okawa, H., Nunoya, K., Imawaka, H., Watanabe, H., & Maruyama, T. (2019). Unique Hydrolysis of an Ester-Type Prodrug of Levodopa in Human Plasma: Relay-Type Role Sharing between Alpha-1 Acid Glycoprotein and Human Serum Albumin. Molecular Pharmaceutics, 16(10), 4131–4138. [Link]
- Cayman Chemical. (2025). Safety Data Sheet: L-DOPA.
- Organon. (2021). Safety Data Sheet: Carbidopa / Levodopa Formulation.
-
KM Pharma Solution Private Limited. (n.d.). This compound Impurity. Retrieved from [Link]
-
Brunner-Guenat, M., Carrupt, P. A., Lisa, G., Testa, B., Rose, S., Thomas, K., Jenner, P., & Ventura, P. (1995). Esters of L-dopa: structure-hydrolysis relationships and ability to induce circling behaviour in an experimental model of hemiparkinsonism. Journal of Pharmacy and Pharmacology, 47(10), 861–869. [Link]
-
University of New Mexico. (n.d.). Isopropyl Alcohol Spill. Retrieved from [Link]
- Organon. (2021). Safety Data Sheet: Carbidopa / Levodopa Formulation.
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
-
Brunner-Guenat, M., Carrupt, P. A., Lisa, G., Testa, B., Rose, S., Thomas, K., Jenner, P., & Ventura, P. (1995). Esters of L-dopa: structure-hydrolysis relationships and ability to induce circling behaviour in an experimental model of hemiparkinsonism. Journal of Pharmacy and Pharmacology, 47(10), 861–869. [Link]
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Levodopa.
-
INCHEM. (n.d.). Levodopa (PIM 305). Retrieved from [Link]
- Cloudfront.net. (n.d.). Biological Spill Protocols. Retrieved from a relevant safety protocol provider.
- Purosolv. (2025). Certified Pharmacopeia Isopropyl Alcohol (IPA): A Guide to Proper Usage in Labs. Retrieved from a relevant chemical supplier website.
- Rx Destroyer. (2021). OSHA Guidelines for Medical Waste. Retrieved from a relevant waste disposal service provider.
-
Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. Retrieved from [Link]
- Zaera Research Group. (2022). Isopropyl alcohol. Retrieved from a relevant university research group website.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- Defense Centers for Public Health. (2017). Procedures for cleaning up hazardous drug spills and leaks.
- Centers for Disease Control and Prevention. (2006). Equipment for Use in Handling Hazardous Drugs.
- Duke University Occupational & Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Liquid Hazardous Drugs.
Sources
- 1. Levodopa | C9H11NO4 | CID 6047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Impurity | CAS No: 110301-07-0 [aquigenbio.com]
- 3. Unique Hydrolysis of an Ester-Type Prodrug of Levodopa in Human Plasma: Relay-Type Role Sharing between Alpha-1 Acid Glycoprotein and Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Esters of L-dopa: structure-hydrolysis relationships and ability to induce circling behaviour in an experimental model of hemiparkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. organon.com [organon.com]
- 8. gerpac.eu [gerpac.eu]
- 9. Interaction Studies Between Levodopa and Different Excipients to Develop Coground Binary Mixtures for Intranasal Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US9290445B2 - Methods of synthesizing a levodopa ester prodrug - Google Patents [patents.google.com]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. ehs.unm.edu [ehs.unm.edu]
- 13. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 14. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Levodopa Isopropyl Ester
Welcome to your essential guide for the safe handling of Levodopa isopropyl ester. As researchers and drug development professionals, our work with novel and potent compounds demands not only scientific rigor but also an unwavering commitment to safety. This document moves beyond a simple checklist, providing a procedural and logical framework for personal protection. Our goal is to instill a deep understanding of why each step is critical, ensuring that safety becomes an intrinsic part of your experimental workflow.
Understanding the Hazard: A Proactive Stance on Safety
This compound is an ester derivative of Levodopa, a potent, biologically active pharmaceutical ingredient. While comprehensive toxicological data for the ester derivative may be limited, a core principle of chemical safety is to treat compounds with unknown toxicity with the same or greater level of caution as the parent compound.[1][2]
The parent compound, Levodopa, is classified with several hazards:
-
Causes skin and serious eye irritation[4]
-
May cause respiratory irritation[4]
-
Suspected of damaging an unborn child[3]
-
Causes damage to organs through prolonged or repeated exposure[3]
Therefore, we must assume this compound presents similar risks, primarily through inhalation of airborne particles, dermal absorption , eye contact , and accidental ingestion .[3][5] Our protective strategy is designed to mitigate these exposure routes at every step.
The Hierarchy of Controls: PPE as the Final Safeguard
Before we address personal protective equipment, it is crucial to recognize that PPE is the last line of defense. A robust safety program always prioritizes the hierarchy of controls, which is a systematic approach to minimizing or eliminating exposure to hazards.
-
Elimination/Substitution : Not feasible in this context as the compound is the subject of research.
-
Engineering Controls : This is the most critical step. All work with this compound powder must be performed within certified engineering controls to contain the material at the source.[1] Examples include chemical fume hoods, ventilated laminar flow enclosures, or, for maximum protection, barrier isolators (glove boxes).[1][6][7] Weighing potent powders, a task with high potential for aerosolization, should always be done in a vented balance safety enclosure.[1]
-
Administrative Controls : These are the procedures and work practices that reduce exposure risk. This includes comprehensive training on the hazards of the compound, adherence to Standard Operating Procedures (SOPs), clear labeling, and restricting access to handling areas.[1][8]
-
Personal Protective Equipment (PPE) : Used in conjunction with the controls above, PPE provides a final barrier between you and the hazardous material.
The following diagram illustrates this foundational concept.
Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.
Core PPE Protocol for this compound
The minimum required PPE is determined by a thorough risk assessment of the specific task being performed.[9] The following table outlines the recommended PPE for common laboratory tasks involving this compound.
| Task | Primary Engineering Control | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing Powder / Aliquoting Solids | Vented Balance Enclosure or Isolator | N95 Respirator (minimum). PAPR recommended for frequent or large-quantity work. | Safety Goggles | Double Nitrile Gloves | Disposable Gown (e.g., Tyvek) over lab coat, Sleeve Covers |
| Preparing Solutions | Chemical Fume Hood | N95 Respirator (if handling powder). Not required if working with pre-dissolved solution. | Chemical Splash Goggles | Double Nitrile Gloves | Disposable Gown over lab coat |
| Performing Reactions / Analysis | Chemical Fume Hood | Not typically required if material is fully contained in solution/vessel. | Safety Glasses with Side Shields (minimum). Goggles for splash risk. | Nitrile Gloves | Lab Coat |
| Spill Cleanup | N/A (Response Action) | N95 Respirator (minimum) or higher, based on spill size. | Chemical Splash Goggles and Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Disposable, chemical-resistant suit or apron over gown |
Table 1: Recommended PPE for Handling this compound by Task.
Procedural Guide: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[7] Always don in a "clean" area and doff in a designated "dirty" area before exiting the laboratory.
Donning Procedure (Step-by-Step)
-
Footwear Check : Confirm you are wearing closed-toe shoes.[10] If required by your facility, don disposable shoe covers.
-
Inner Gloves : Don the first pair of nitrile gloves.
-
Body Protection : Don your lab coat, followed by a disposable gown over the top. Ensure it is fully fastened.
-
Respiratory Protection : Fit-check your N95 respirator or other selected device. Ensure a tight seal.
-
Eye/Face Protection : Don safety goggles and/or a face shield.
-
Outer Gloves : Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your disposable gown.
Doffing Procedure (Step-by-Step)
The principle is to remove the most contaminated items first.
-
Initial Decontamination : If grossly contaminated, wipe down outer gloves and gown with an appropriate deactivating solution or damp cloth before removal.
-
Outer Gloves : Carefully peel off the outer gloves, turning them inside out as you remove them. Dispose of them immediately in the designated hazardous waste container.
-
Gown and Sleeve Covers : Untie or unfasten the gown. Carefully roll it down from your shoulders, turning it inside out to contain any surface contamination. Dispose of it immediately.
-
Exit Work Area : Proceed to the designated doffing area.
-
Eye/Face Protection : Remove goggles or face shield by handling the strap. Place in the designated area for decontamination.
-
Respiratory Protection : Remove your respirator without touching the front. Dispose of it immediately.
-
Inner Gloves : Remove the final pair of gloves, again turning them inside out. Dispose of them.
-
Hand Hygiene : Immediately and thoroughly wash your hands with soap and water.
Operational Plan: Spill and Disposal Management
Emergency Spill Response
In the event of a spill, your immediate actions should be:
-
Alert : Notify all personnel in the immediate area.
-
Evacuate : If the spill is large or produces a significant amount of dust, evacuate the area.
-
Secure : Prevent entry into the contaminated area.
-
Report : Inform your supervisor and institutional Environmental Health and Safety (EHS) department.
-
Clean-Up : Only personnel trained in hazardous spill response and wearing the appropriate PPE (as outlined in Table 1) should perform the cleanup. Use a spill kit with absorbent materials. Do not dry sweep; gently cover the powder with damp paper towels or a spill absorbent to prevent aerosolization before scooping it into a hazardous waste container.[3]
Waste Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous pharmaceutical waste.[8]
-
Segregation : Use a dedicated, clearly labeled, and sealable waste container for all contaminated disposables (gloves, gowns, paper towels, pipette tips, etc.).
-
Containment : Place all contaminated solid waste into a sealed plastic bag before placing it in the final hazardous waste container.[11]
-
Labeling : Ensure the waste container is labeled with "Hazardous Pharmaceutical Waste" and lists the chemical constituents.
-
Disposal : Disposal must be conducted through your institution's EHS office in accordance with all local, state, and federal regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[12]
The following workflow diagram summarizes the entire safe handling process, from preparation to disposal.
Caption: A procedural workflow for safely handling potent pharmaceutical compounds.
By integrating these principles and procedures into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your invaluable research.
References
-
Organon. (2021). Carbidopa / Levodopa Formulation Safety Data Sheet. [Link]
-
Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]
-
University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
-
U.S. National Library of Medicine. (2024). Levodopa and Carbidopa: MedlinePlus Drug Information. Retrieved from [Link]
-
Stericycle. (2025). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]
-
Pharmaceutics International, Inc. (2018). Managing Risks with Potent Pharmaceutical Products. Pharmaceutical Industry International. [Link]
-
Henderson, T. J. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
-
Outsourced Pharma. (2015). Best Practices For Handling Potent APIs. [Link]
-
University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]
-
U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. [Link]
-
Pharmaceutical Technology Europe. (2012). Strategies for High Containment. [Link]
-
University of Arizona. (2015). Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services. [Link]
-
Bozenhardt, H. F., & Bozenhardt, E. H. (2017). Handling & Processing Of Potent Compounds: A Holistic Approach. Bioprocess Online. [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
Sources
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. pharmtech.com [pharmtech.com]
- 3. organon.com [organon.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 7. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 8. This compound Impurity | CAS No: 110301-07-0 [aquigenbio.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 12. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
